molecular formula C29H34O15 B018415 Pectolinarin CAS No. 28978-02-1

Pectolinarin

Cat. No. B018415
CAS RN: 28978-02-1
M. Wt: 622.6 g/mol
InChI Key: PRVAKFUXKKVCCY-YLHHYQKRSA-N
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Description

Synthesis Analysis

The semi-synthesis of pectolinarin from scutellarin has been achieved through a three-step linear reaction sequence, yielding a 69.5% overall yield. This process involves carboxyl esterification, selective hydroxy protecting, and glycosidic bond hydrolyzation, leading to the chemical synthesis of pectolinarin by glycosylation of its aglycone, pectolinarigenin, with benzobromorutinose (Yan, Xie, Wang, & Li, 2019).

Molecular Structure Analysis

Pectolinarin's molecular structure includes a flavone core with glycosidic linkages, indicative of its classification within flavonoid glycosides. Its aglycone form, pectolinarigenin, demonstrates significant bioactivities that surpass those of pectolinarin itself in certain aspects, such as inhibiting melanogenesis more effectively (Lee et al., 2017).

Chemical Reactions and Properties

Pectolinarin undergoes various chemical reactions, including hydrolysis to produce its aglycone, pectolinarigenin, which shows different bioactivities. The conversion of pectolinarin to pectolinarigenin can be optimized through specific methods, such as microwave irradiation under acidic conditions, to increase the aglycone's yield for further biological applications (Lee et al., 2017).

Physical Properties Analysis

Pectolinarin's physical properties, including its solubility in various solvents and melting point, contribute to its application in medicinal and health-related fields. The compound's stability under different conditions is crucial for its extraction and use in natural product formulations.

Chemical Properties Analysis

The chemical properties of pectolinarin, such as its antioxidant, anti-inflammatory, and anti-cancer activities, are significant. Pectolinarin and pectolinarigenin have shown to possess radical scavenging abilities and to induce various biological effects including anti-inflammatory and anti-cancer activities through modulation of cellular pathways (Cheriet et al., 2020).

Scientific Research Applications

Neurodegenerative Diseases

  • Field : Neuroscience
  • Application : Pectolinarin has been studied for its protective effects against oxidative stress-induced cell damage in SH-SY5Y cells, which are often used as a model for studying neurodegenerative diseases such as Alzheimer’s disease .
  • Methods : The study investigated the effects of Pectolinarin on hydroxyl and nitric oxide radicals in a concentration-dependent manner. It also examined the impact of Pectolinarin on cell viability, ROS production, and LDH release in the hydrogen peroxide (H2O2)-induced control group .
  • Results : Pectolinarin significantly increased cell viability while reducing ROS production and LDH release. It also recovered protein expression from H2O2-altered levels back to close-to-normal SH-SY5Y cell levels for components of the oxidative stress, inflammation, and apoptosis pathways .

Bacterial Biofilm Formation

  • Field : Microbiology
  • Application : Pectolinarin has been found to inhibit bacterial biofilm formation, thereby reducing bacterial pathogenicity .
  • Methods : The effect of Pectolinarin on the biofilm formation in various bacteria was studied in TSBg (tryptic soy broth supplemented with 1% glucose) .
  • Results : Pectolinarin inhibited biofilm formation of several bacteria without inhibiting the bacterial growth. It also showed increased susceptibility of antibacterial activity with commercially available antibiotics .

Wound Healing

  • Field : Dermatology
  • Application : Pectolinarin has been used in a temperature-sensitive hydrogel for wound healing .
  • Methods : The dressing released bioactive Pectolinarin, which facilitated endothelial cell proliferation, migration, and activation of vascular-related genes .
  • Results : Pectolinarin exhibited significant antioxidant activity and reversed cell .

Antioxidant Activity

  • Field : Biochemistry
  • Application : Pectolinarin has been found to have significant antioxidant activity . It can scavenge hydroxyl and nitric oxide radicals in a concentration-dependent manner .
  • Methods : The antioxidant activity of Pectolinarin was studied by investigating its effects on reactive oxygen species (ROS) that damage DNA and proteins in neuronal cells .
  • Results : Pectolinarin significantly increased cell viability while reducing ROS production .

Anti-inflammatory Activity

  • Field : Immunology
  • Application : Pectolinarin has been found to have anti-inflammatory effects .
  • Methods : The anti-inflammatory activity of Pectolinarin was studied by investigating its effects on various inflammatory markers .
  • Results : Pectolinarin showed potent anti-inflammatory effects .

Antidiabetic Activity

  • Field : Endocrinology
  • Application : Pectolinarin has been found to have antidiabetic effects .
  • Methods : The antidiabetic activity of Pectolinarin was studied by investigating its effects on various markers of diabetes .
  • Results : Pectolinarin showed potent antidiabetic effects .

Liver and Kidney Injury

  • Field : Hepatology and Nephrology
  • Application : Pectolinarin has been found to alleviate lipopolysaccharide (LPS)-induced acute liver and kidney injury in mice .
  • Methods : The in vivo bioassay combined histopathologic evaluation and biochemical analysis of liver glutamic oxaloacetic transaminase, serum creatinine and TNF-α .
  • Results : Pectolinarin attenuated LPS-challenged liver and kidney stress through regulating the arachidonic acid metabolism and glutathione synthesis pathways .

Antitumor Activity

  • Field : Oncology
  • Application : Pectolinarin’s aglycone, pectolinarigenin, has shown potent antitumor activity especially against breast cancer .
  • Methods : A series of structure–activity relationship studies have been conducted .
  • Results : Pectolinarigenin has shown a potent antitumor activity especially against breast cancer .

Digestion and Urinary Disorders

  • Field : Gastroenterology and Urology
  • Application : Pectolinarin has been used for the internal treatment of digestion problems and urinary disorders .
  • Methods : Pectolinarin was first isolated from Linaria vulgaris, a known medicinal Chinese herb used for the internal treatment of digestion problems and urinary disorders .
  • Results : Some recent studies have shown that the clinical effects of C. japonicum are related to their high contents of flavonoids, including two main flavone O-glycosides, pectolinarin and linarin .

properties

IUPAC Name

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXQKCCELUKXOE-CBBZIXHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951590
Record name 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pectolinaroside

CAS RN

28978-02-1
Record name Pectolinarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28978-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pectolinarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028978021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PECTOLINAROSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY44L9O1RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
T Cheriet, B Ben-Bachir, O Thamri, R Seghiri, I Mancini - Antibiotics, 2020 - mdpi.com
… The structure of pectolinarin was determined to be a rutinoside … Later, pectolinarin and its aglycone pectolinarigenin were … data reported for both pectolinarin and pectolinarigenin, the …
Number of citations: 46 www.mdpi.com
H Lim, KH Son, HW Chang, KH Bae… - Biological and …, 2008 - jstage.jst.go.jp
… and pectolinarin exhibited … pectolinarin were successfully isolated as the active anti-inflammatory principles from the aerial parts of C. chanroenicum. Pectolinarigenin and pectolinarin …
Number of citations: 133 www.jstage.jst.go.jp
S Lee, DH Lee, JC Kim, BH Um, SH Sung… - Biochemical and …, 2017 - Elsevier
Pectolinarin and pectolinarigenin have been reported to be major compounds in Cirsium setidens. In the present study, we demonstrated inhibitory effects of pectolinarin and …
Number of citations: 29 www.sciencedirect.com
Y Ye, Z Chen, Y Wu, M Gao, A Zhu, X Kuai, D Luo… - Molecules, 2022 - mdpi.com
… Pharmacological research on pectolinarin and linarin is meaningful and … for pectolinarin and linarin purification and has discovered a promising natural therapeutic agent—pectolinarin. …
Number of citations: 2 www.mdpi.com
BY Cho, JH Lee, MJ Ra, SY Kim, IJ Kang… - Journal of Food …, 2016 - koreascience.kr
This study was performed to provide basic data of Cirsium setidens Nakai by cultivars that will be applied for development of functional foods and ingredients. We assessed pectiolinarin …
Number of citations: 7 koreascience.kr
AD Fonseca, ADS Mendes, V Martins… - … Tropical-Artigo em …, 2019 - ainfo.cnptia.embrapa.br
The plant species Lantana camara (Verbenaceae) was initially studied by Linnaeus in 1753, which described seven species, six of them originating in South America and one from …
Number of citations: 2 ainfo.cnptia.embrapa.br
D Kim, KY Kim - Antibiotics, 2022 - mdpi.com
… work, pectolinarin was tested for anti-biofilm formation of pathogenic bacteria for the candidate as an antibiotic’s adjuvant. Pectolinarin … Microscopic analysis revealed that pectolinarin …
Number of citations: 2 www.mdpi.com
L Wang, N Wang, Q Zhao, B Zhang… - Journal of cellular …, 2019 - Wiley Online Library
… Furthermore, pectolinarin inactivated the phosphatidylinositol 3 kinase/protein kinase B (… pectolinarin on cell viability, apoptosis, and inflammation in RA-FLSs. In conclusion, pectolinarin …
Number of citations: 24 onlinelibrary.wiley.com
JW Oh, JH Lee, ML Cho, GH Shin, JM Kim… - Journal of the Korean …, 2015 - koreascience.kr
… method for determination of pectolinarin and pectolinarigenin in … of pectolinarin and pectolinarigenin were measured by HPLC. The results show that the detection limits of pectolinarin …
Number of citations: 14 koreascience.kr
YJ Lee, JH Lee, YH Kim, JH Kim, SY Yu… - Food science and …, 2015 - Springer
… These reported concentrations were higher than the pectolinarin content of CSE obtained in this study (2.81±0.01mg/g), perhaps due to the higher solubility of pectolinarin in methanol …
Number of citations: 18 link.springer.com

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